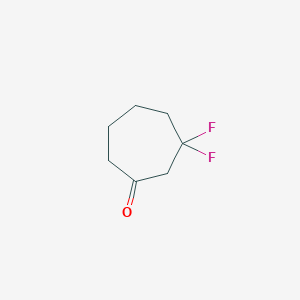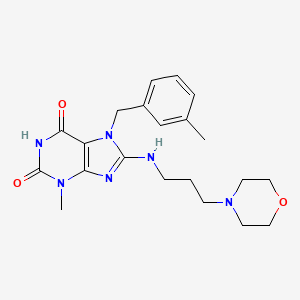![molecular formula C9H16ClNO3 B2834251 2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride CAS No. 2309462-43-7](/img/structure/B2834251.png)
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2309462-43-7 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Spirocyclic Compounds
Research has focused on the synthesis of spirocyclic compounds, including derivatives related to "2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid; hydrochloride". For instance, compounds have been synthesized with antimicrobial properties by reacting certain spirocyclic precursors with aniline and/or p-chloroaniline, yielding spirothiazolidinones. These compounds were further processed to produce spiropyrano[2,3-d]thiazolium perchlorate derivatives, which were tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995). Another approach involved the hydrolysis and acylation of imino groups in specific isomers, leading to the formation of acetamides with potential relevance to chemical synthesis techniques (Belikov et al., 2013).
Biological Activities
Research into the biological activities of spirocyclic compounds includes the investigation of their cytotoxic and apoptotic effects. For example, adamantane derivatives with a spirocyclic structure demonstrated significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Turk-Erbul et al., 2021). Furthermore, the design and synthesis of novel spirocyclic compounds have led to the discovery of molecules with potent antibacterial activity against respiratory pathogens, demonstrating the application of these compounds in addressing infectious diseases (Odagiri et al., 2013).
Chemical Properties and Stability
The stability of spirocyclic compounds under various conditions has been a subject of study, with implications for their isolation, synthesis, and application in toxicological studies. For instance, azaspiracids, a group of shellfish toxins, demonstrated varying stability under different pH and temperature conditions, influencing the strategies for their isolation and analysis (Alfonso et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSVADPVQJJGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(O2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)
![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)

![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate](/img/structure/B2834175.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2834177.png)



![3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)
